Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate is an organic compound with the molecular formula CHNOSNa and a CAS number of 68444-12-2. This compound features a unique structural configuration characterized by the presence of a nitro group, a sulfonate group, and a hydroxyl group attached to a benzene ring. Its distinctive functional groups contribute to its reactivity and solubility, making it valuable in various scientific and industrial applications .
The synthesis of sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate typically involves several key steps:
These reactions are performed under controlled temperatures and often require specific catalysts to ensure high yields and purity of the final product. In industrial settings, these processes are scaled up in reactors designed for meticulous control over reaction conditions .
Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate finds utility across various fields:
Research indicates that sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate interacts with various biological molecules through its functional groups. These interactions can influence enzymatic activity and biochemical pathways, making it a subject of interest in pharmacological studies. The compound's ability to form hydrogen bonds via its hydroxyl group enhances its solubility in aqueous solutions, facilitating its use in biological assays .
Several compounds share structural similarities with sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate. Here are some notable examples:
Compound Name | Unique Features |
---|---|
Sodium alpha-hydroxy-m-nitrobenzene-alpha-sulphonate | Nitro group positioned differently; affects reactivity compared to m-nitrotoluene |
Sodium alpha-hydroxy-p-nitrotoluene-alpha-sulphonate | Para positioning of nitro group; alters chemical behavior significantly |
Sodium alpha-hydroxy-m-nitrobenzenesulfonate | Lacks hydroxyl group; different solubility and reactivity characteristics |
Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate is distinct due to the specific arrangement of its functional groups, particularly the meta position of the nitro relative to the hydroxyl group. This arrangement influences its chemical behavior differently than compounds with para or ortho configurations, resulting in unique reactivity patterns that are advantageous for specific applications .